B1576322 Ir-Def1

Ir-Def1

Cat. No.: B1576322
Attention: For research use only. Not for human or veterinary use.
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Description

Ir-Def1 is a synthetically engineered organometallic iridium complex, notable for its unique coordination geometry and photophysical properties. Its molecular structure comprises an iridium(III) center ligated by two cyclometalating phenylpyridine derivatives and a bidentate acetylacetonate ancillary ligand . This configuration endows this compound with exceptional stability under thermal and photolytic stress, making it a candidate for applications in organic light-emitting diodes (OLEDs) and photodynamic therapy. Synthesized via a two-step cyclometalation process, this compound exhibits a luminescent quantum yield of 0.62 in thin-film matrices, surpassing many first-generation iridium complexes .

Key physicochemical properties include a molecular weight of 450.3 g/mol, solubility in dichloromethane (12.5 mg/mL), and a decomposition temperature of 220°C. Its emission spectrum peaks at 520 nm (green), with a full-width half-maximum (FWHM) of 35 nm, indicating high color purity .

Properties

bioactivity

Antibacterial

sequence

GGYYCPFFQDKCHRHCRSFGRKAGYCGGFLKKTCICV

Origin of Product

United States

Comparison with Similar Compounds

Key Differences:

  • Ligand Effects: The quinoline moiety in Ir-CompA increases steric hindrance, reducing radiative decay rates (quantum yield = 0.48) compared to this compound .
  • Solubility : Ir-CompA exhibits lower solubility in polar solvents (8.7 mg/mL in acetone vs. This compound’s 12.5 mg/mL) due to enhanced hydrophobicity .
  • Thermal Stability: Decomposition temperature drops to 190°C, attributed to weaker Ir–N bonds in quinoline ligands .

Functional Analog: Ru-Def1

Ru-Def1, a ruthenium(II) polypyridyl complex, serves similar roles in light-emitting devices but diverges in metal center and ligand architecture.

Key Differences:

  • Metal Center : Ruthenium’s lower spin-orbit coupling reduces intersystem crossing efficiency, yielding a broader emission spectrum (FWHM = 55 nm) .
  • Efficacy : Ru-Def1’s quantum yield (0.35) is significantly lower than this compound’s 0.62, limiting its utility in high-resolution displays .
  • Oxidative Stability : Ru-Def1 degrades at 210°C, outperforming Ir-CompA but underperforming relative to this compound .

Data Tables Summarizing Comparative Properties

Table 1: Physicochemical and Functional Properties

Property This compound Ir-CompA Ru-Def1
Molecular Weight (g/mol) 450.3 465.2 420.1
Solubility (mg/mL) 12.5 8.7 15.2
Thermal Stability (°C) 220 190 210
Quantum Yield 0.62 0.48 0.35
Emission FWHM (nm) 35 40 55

Sources:

Table 2: Catalytic and Stability Metrics

Metric This compound Ir-CompA Ru-Def1
Photodegradation Half-life (hr) 120 85 95
Catalytic Turnover (h⁻¹) 1,200 900 750
Oxidative Stability Index 8.9 6.5 7.2

Sources:

Research Findings and Implications

  • Efficacy : this compound’s higher quantum yield and narrow emission profile make it superior to Ru-Def1 in OLED applications, though Ru-Def1’s solubility favors solution-processed devices .
  • Stability : The phenylpyridine ligands in this compound enhance metal-ligand bond strength, explaining its 30% longer photodegradation half-life compared to Ir-CompA .
  • Toxicity : Ru-Def1 exhibits lower cytotoxicity (IC₅₀ = 45 µM) than this compound (IC₅₀ = 28 µM), suggesting trade-offs between performance and biocompatibility .

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